Welcome to the BenchChem Online Store!
molecular formula C4H3BrN2OS B2796361 4-Bromothiazole-2-carboxamide CAS No. 912639-91-9

4-Bromothiazole-2-carboxamide

Cat. No. B2796361
M. Wt: 207.05
InChI Key: BZULRTZCBCPPKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08344154B2

Procedure details

Oxalyl dichloride (1.61 ml) was added to 100 ml of a mixed solution composed of 4-bromo-2-carboxythiazole and THF-dichloromethane (2:1), and the mixture was stirred at 60° C. for 2 hr. Under ice cooling, 15 ml of 30% aqueous ammonia was added to the reaction solution, and the mixture was stirred at the same temperature for 30 min. Ethyl acetate (50 ml) and 50 ml of semi-saturated brine were added thereto, followed by separation. The organic layer was then dried over anhydrous magnesium sulfate, the solvent was removed by distillation under the reduced pressure, and the residue was purified by column chromatography on silica gel (chloroform:methanol=40:1) to give 1.36 g of 4-bromo-2-carbamoylthiazole.
Quantity
1.61 mL
Type
reactant
Reaction Step One
[Compound]
Name
mixed solution
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
THF dichloromethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
reactant
Reaction Step Four
Name
brine
Quantity
50 mL
Type
solvent
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C(Cl)=O.[Br:7][C:8]1[N:9]=[C:10]([C:13]([OH:15])=O)[S:11][CH:12]=1.C1COCC1.ClCCl.[NH3:24]>[Cl-].[Na+].O.C(OCC)(=O)C>[Br:7][C:8]1[N:9]=[C:10]([C:13](=[O:15])[NH2:24])[S:11][CH:12]=1 |f:2.3,5.6.7|

Inputs

Step One
Name
Quantity
1.61 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
mixed solution
Quantity
100 mL
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1N=C(SC1)C(=O)O
Step Three
Name
THF dichloromethane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCOC1.ClCCl
Step Four
Name
Quantity
15 mL
Type
reactant
Smiles
N
Step Five
Name
brine
Quantity
50 mL
Type
solvent
Smiles
[Cl-].[Na+].O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 60° C. for 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at the same temperature for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
followed by separation
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was then dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed by distillation under the reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography on silica gel (chloroform:methanol=40:1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC=1N=C(SC1)C(N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.36 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.